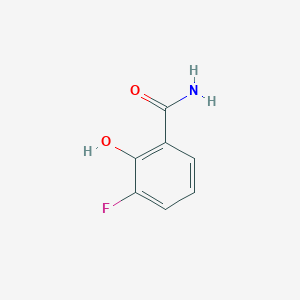

3-Fluoro-2-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHENYZCNMUXRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60665391 | |

| Record name | 3-Fluoro-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705949-54-8 | |

| Record name | 3-Fluoro-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Fluoro 2 Hydroxybenzamide and Analogues

Established Synthetic Routes to 2-Hydroxybenzamides

The synthesis of the 2-hydroxybenzamide scaffold, the core of 3-Fluoro-2-hydroxybenzamide, can be achieved through several established methods. These routes provide the foundational chemistry upon which more complex, functionalized analogues are built.

Copper-Catalyzed Hydroxylation of 2-Chlorobenzamide (B146235) Substrates

A notable and efficient method for the synthesis of 2-hydroxybenzamides involves the copper-catalyzed hydroxylation of 2-chlorobenzamide substrates. This approach offers a direct route to the desired scaffold, often with good to excellent yields. Research has demonstrated the utility of copper(I) iodide as a catalyst, often in conjunction with a ligand such as 1,10-phenanthroline, and a base like potassium hydroxide, using water as the solvent. This method is advantageous due to its operational simplicity and the use of relatively inexpensive and readily available reagents.

The reaction is generally tolerant of a variety of functional groups on the benzamide (B126) ring, including fluoro, chloro, and methoxy (B1213986) groups, allowing for the synthesis of a diverse range of 2-hydroxybenzamide derivatives. The proposed mechanism involves the formation of a copper-amide complex, which facilitates the hydroxylation process in an aqueous medium.

Table 1: Examples of Copper-Catalyzed Hydroxylation of Substituted 2-Chlorobenzamides

| Starting Substrate | Product | Yield (%) |

|---|---|---|

| 2-Chlorobenzamide | 2-Hydroxybenzamide | 96 |

| 2-Chloro-5-fluorobenzamide | 5-Fluoro-2-hydroxybenzamide | 85 |

| 2-Chloro-4-fluorobenzamide | 4-Fluoro-2-hydroxybenzamide | 82 |

| 2,4-Dichlorobenzamide | 4-Chloro-2-hydroxybenzamide | 75 |

Condensation Reactions for Salicylanilide (B1680751) Backbone Formation

The formation of the amide bond is a critical step in the synthesis of salicylanilides, a class of compounds that includes this compound. Condensation reactions are a cornerstone of this process, with the Schotten-Baumann reaction being a classic and widely used example. This reaction typically involves the acylation of an amine with an acyl chloride or anhydride (B1165640) in the presence of a base.

In the context of this compound synthesis, this could involve the reaction of a 3-fluorosalicylic acid derivative (such as 3-fluorosalicyloyl chloride) with ammonia (B1221849) or an appropriate amine. The reaction is often carried out in a two-phase system, with an aqueous base to neutralize the hydrogen chloride byproduct, and an organic solvent to dissolve the reactants and product. The versatility of this reaction allows for the synthesis of a wide array of N-substituted salicylanilides.

Strategic Incorporation of Fluoro- and Hydroxy- Functionalities

The synthesis of this compound requires the specific placement of both a fluorine atom and a hydroxyl group on the benzamide ring. A key strategy to achieve this is to begin with a precursor that already contains these functionalities in the desired positions. 3-Fluoro-2-hydroxybenzaldehyde (3-fluorosalicylaldehyde) is a commercially available and synthetically valuable starting material for this purpose. ossila.combiosynth.comchemimpex.com

The synthesis can proceed by the oxidation of 3-fluoro-2-hydroxybenzaldehyde to the corresponding 3-fluoro-2-hydroxybenzoic acid (3-fluorosalicylic acid). This carboxylic acid can then be converted to a more reactive derivative, such as an acyl chloride, which can subsequently be reacted with ammonia to form the target compound, this compound. This strategic approach ensures the correct regiochemistry of the final product.

Alternatively, direct catalytic amidation of 3-fluorosalicylic acid with an amine source can be explored, potentially offering a more atom-economical route. catalyticamidation.inforesearchgate.netmdpi.comrsc.org

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is a critical aspect of any synthetic methodology. In the context of the copper-catalyzed hydroxylation of 2-chlorobenzamides, several parameters can be optimized. The choice of copper catalyst and ligand, the concentration of the base, the reaction temperature, and the reaction time all play significant roles in the efficiency of the transformation. For instance, studies have shown that using a combination of Cu(acac)2 and specific oxalamide ligands can lead to high yields under relatively mild conditions. organic-chemistry.org

Similarly, for condensation reactions like the Schotten-Baumann reaction, the choice of solvent, the nature and amount of the base, and the reaction temperature can be fine-tuned to maximize the yield and minimize the formation of byproducts. The slow addition of the acylating agent can also be crucial in controlling the reaction and improving the purity of the final product.

Table 2: Optimization Parameters for Benzamide Synthesis

| Reaction Type | Key Parameters for Optimization | Potential Outcomes of Optimization |

|---|---|---|

| Copper-Catalyzed Hydroxylation | Catalyst and ligand selection, base concentration, temperature, reaction time. | Increased yield, reduced reaction time, improved selectivity. |

| Condensation Reactions | Solvent choice, base type and stoichiometry, temperature, rate of addition. | Higher purity of the product, minimized side reactions, improved overall efficiency. |

Green Chemistry Principles in the Synthesis of Fluorinated Benzamide Derivatives

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. In the synthesis of this compound and its analogues, several of these principles can be applied.

One key principle is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as the copper-catalyzed hydroxylation, are inherently more atom-economical than stoichiometric reactions. Direct catalytic amidation of carboxylic acids is another example of a highly atom-economical process, as the only byproduct is water. catalyticamidation.inforesearchgate.netmdpi.comrsc.org

The use of greener solvents is another important consideration. The development of copper-catalyzed reactions in water or in sustainable solvents like deep eutectic solvents (DESs) represents a significant step towards more environmentally benign syntheses. amanote.comacs.orgnih.govrsc.orgmdpi.com These solvents can replace traditional, often hazardous, organic solvents, thereby reducing the environmental footprint of the synthesis.

Furthermore, waste reduction is a central tenet of green chemistry. By optimizing reaction conditions to improve yields and selectivity, the formation of unwanted byproducts is minimized. Additionally, the development of methods for the recovery and reuse of catalysts can significantly reduce waste. Recent research has also focused on the recycling of fluoride (B91410) from chemical waste, which could be a valuable strategy in the synthesis of fluorinated compounds. ox.ac.ukacs.orgox.ac.ukbioengineer.org

Advanced Structural Characterization and Solid State Analysis

Spectroscopic Investigations of 3-Fluoro-2-hydroxybenzamide and Related Structures

Spectroscopic techniques are indispensable for the unambiguous determination of molecular structures, providing detailed information on the connectivity of atoms, their chemical environment, and the nature of functional groups. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy offers a comprehensive characterization of its structural and electronic properties.

NMR spectroscopy is a powerful analytical method that exploits the magnetic properties of atomic nuclei. It provides fundamental insights into the carbon-hydrogen framework, the electronic environment of specific atoms, and the three-dimensional structure of molecules in solution.

The structural backbone of this compound can be definitively established using ¹H and ¹³C NMR spectroscopy. While specific experimental data for this compound is not extensively published, a detailed analysis can be constructed based on the well-understood principles of NMR and data from closely related analogs such as Salicylamide (B354443) (2-hydroxybenzamide) and other substituted benzamides. srce.hrresearchgate.netrsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amide (-CONH₂) protons, and the phenolic hydroxyl (-OH) proton.

Aromatic Region: The three protons on the benzene (B151609) ring (H-4, H-5, and H-6) will appear in the typical aromatic region (approximately 6.8–8.0 ppm). Their precise chemical shifts and coupling patterns (multiplicity) are influenced by the electronic effects of the three substituents: the electron-donating hydroxyl group, the electron-withdrawing amide group, and the electronegative fluorine atom. The fluorine atom will introduce additional complexity through ¹H-¹⁹F spin-spin coupling.

Amide Protons (-CONH₂): Primary amides typically show two distinct signals for the amide protons due to the hindered rotation around the C-N bond. srce.hr These signals are often broad and their chemical shifts can be sensitive to solvent, concentration, and temperature. For Salicylamide in DMSO-d₆, these protons appear at approximately 8.43 and 7.92 ppm. srce.hr

Hydroxyl Proton (-OH): A key diagnostic feature for 2-hydroxybenzamides is the presence of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the amide group. researchgate.netnih.gov This interaction causes significant deshielding of the hydroxyl proton, resulting in a characteristically large downfield chemical shift, often observed above 12 ppm. srce.hr For instance, the hydroxyl proton of Salicylamide is observed at a remarkable 13.07 ppm. srce.hr

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound is predicted to display seven distinct resonances.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically around 170–174 ppm.

Aromatic Carbons: The six aromatic carbons will have chemical shifts influenced by the attached substituents. The carbon bearing the hydroxyl group (C-2) and the carbon bearing the fluorine (C-3) will be significantly affected. The C-F bond will also lead to large one-bond and smaller multi-bond ¹³C-¹⁹F coupling constants, which are highly useful for resonance assignment. rsc.org The carbon attached to the electron-donating hydroxyl group (C-2) will be shifted downfield, while the carbons ortho and para to it will be shifted upfield. The fluorine atom will cause a large downfield shift for the carbon it is directly attached to (C-3).

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity & Coupling (Hz) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 (-CONH₂) | - | - | ~120-125 |

| 2 (-OH) | - | - | ~155-160 (d, JCF) |

| 3 (-F) | - | - | ~145-150 (d, 1JCF ≈ 240-250) |

| 4 | ~7.3-7.5 | ddd | ~120-125 (d) |

| 5 | ~7.0-7.2 | t | ~125-130 |

| 6 | ~7.8-8.0 | ddd | ~118-122 (d) |

| C=O | - | - | ~170-174 |

| -NH₂ | ~8.0 and ~8.5 (broad) | s | - |

| -OH | >12.0 (broad) | s | - |

Note: Predicted values are based on analysis of related structures and general substituent effects. Actual experimental values may vary. 'd' denotes doublet, 't' denotes triplet, 'ddd' denotes doublet of doublet of doublets, 's' denotes singlet.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.il It offers a wide chemical shift range, making it exceptionally sensitive to subtle changes in the local electronic environment of the fluorine atom. alfa-chemistry.com

Fluorine Environment Analysis: In this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. For aromatic fluorides (Ar-F), signals typically appear in a range of +80 to +170 ppm relative to CFCl₃. ucsb.edu The precise shift is modulated by the electronic influence of the ortho-hydroxyl and meta-amide groups. The signal will be split into a multiplet due to coupling with neighboring aromatic protons (H-4 and H-5), providing further confirmation of the structure.

Diastereomeric Excess Determination: While this compound itself is not chiral, ¹⁹F NMR is a powerful tool for determining the diastereomeric excess of chiral fluorinated compounds. If this molecule were used as a derivatizing agent for a chiral analyte, the resulting diastereomers would likely have distinct ¹⁹F NMR signals. The large chemical shift dispersion of ¹⁹F NMR often allows for baseline separation of the signals corresponding to each diastereomer. huji.ac.il The ratio of the integration of these signals directly corresponds to the ratio of the diastereomers, allowing for a precise calculation of the diastereomeric excess (d.e.).

The conformation of this compound is largely dictated by the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group at the C-2 position and the carbonyl oxygen of the amide group at the C-1 position. This interaction creates a stable six-membered pseudo-ring structure. nih.govruc.dk

The most compelling evidence for this conformation in the ¹H NMR spectrum is the significant downfield chemical shift of the hydroxyl proton. srce.hr In systems without this hydrogen bond, hydroxyl protons typically appear at much higher fields and often exhibit broad signals that can exchange with deuterium (B1214612) oxide (D₂O). However, in 2-hydroxybenzamides, the proton is held rigidly in a deshielded environment, leading to a sharp signal at a very low field (e.g., 13.07 ppm for Salicylamide), which is characteristic of a strong, stable intramolecular hydrogen bond. srce.hr This hydrogen bond restricts the conformational freedom of the amide group, influencing the orientation of the N-H bonds relative to the aromatic ring. This conformational lock is a key feature of the molecule's solid-state and solution structure.

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. It is an excellent tool for identifying functional groups and studying intermolecular and intramolecular interactions, such as hydrogen bonding.

The FTIR spectrum of this compound can be interpreted by identifying the characteristic absorption bands for its functional groups. The presence of intramolecular hydrogen bonding has a profound and readily observable effect on the spectrum. acs.org

O-H Stretching: The most significant manifestation of the intramolecular hydrogen bond is observed in the O-H stretching region. acs.org A free, non-hydrogen-bonded hydroxyl group typically shows a sharp absorption band around 3600 cm⁻¹. In this compound, due to the strong intramolecular hydrogen bond, this band is expected to be shifted to a much lower frequency (typically 3200–2500 cm⁻¹) and become very broad and intense. srce.hr This feature is a classic indicator of strong hydrogen bonding. upi.edu

N-H Stretching: The primary amide group (-CONH₂) will exhibit two N-H stretching bands, corresponding to the asymmetric and symmetric vibrations, typically in the region of 3400–3150 cm⁻¹. srce.hr

C=O Stretching (Amide I Band): The carbonyl group stretching vibration is a very strong and sharp band, typically found around 1680–1630 cm⁻¹ for primary amides. The involvement of the carbonyl oxygen in the intramolecular hydrogen bond may cause a slight shift in this band's position compared to a non-hydrogen-bonded analog. acs.org

N-H Bending (Amide II Band): This band arises from the in-plane bending of the N-H bond and appears around 1650–1580 cm⁻¹.

C-F Stretching: The C-F stretching vibration for aromatic fluorides typically results in a strong absorption in the 1300–1100 cm⁻¹ region.

Aromatic C=C and C-H Vibrations: Stretching vibrations of the aromatic ring typically appear in the 1600–1450 cm⁻¹ region, while C-H bending vibrations are observed at lower wavenumbers.

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | -CONH₂ | ~3400 | Medium |

| N-H Symmetric Stretch | -CONH₂ | ~3200 | Medium |

| O-H Stretch (H-bonded) | -OH | 3200-2500 | Strong, Broad |

| C=O Stretch (Amide I) | -CONH₂ | ~1650 | Strong |

| N-H Bend (Amide II) | -CONH₂ | ~1620 | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1600-1450 | Medium-Strong |

| C-F Stretch | Ar-F | 1300-1100 | Strong |

Vibrational Spectroscopy

Raman Spectroscopy for Vibrational Mode Characterization

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule. When applied to this compound, it would reveal characteristic peaks corresponding to the stretching and bending vibrations of its various functional groups. This data is crucial for confirming the molecular structure and understanding the intramolecular forces.

Key vibrational modes expected for this compound would include:

C-F Stretching: A characteristic band for the carbon-fluorine bond.

O-H Stretching: A broad band indicative of the hydroxyl group, potentially involved in hydrogen bonding.

N-H Stretching: Symmetric and asymmetric stretching bands for the amide group.

C=O Stretching (Amide I): A strong band characteristic of the amide carbonyl group.

N-H Bending (Amide II): A key vibrational mode for the amide linkage.

Aromatic C-H and C=C Stretching: Multiple bands corresponding to the benzene ring.

A hypothetical data table for the expected Raman shifts is presented below. It is important to note that these are estimated ranges and actual experimental values are not currently available.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| O-H Stretch | 3200-3600 (broad) |

| N-H Asymmetric Stretch | ~3350 |

| N-H Symmetric Stretch | ~3180 |

| Aromatic C-H Stretch | 3000-3100 |

| C=O Stretch (Amide I) | 1630-1680 |

| N-H Bend (Amide II) | 1580-1620 |

| Aromatic C=C Stretch | 1400-1600 |

| C-F Stretch | 1000-1400 |

This table is illustrative and not based on experimental data for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of ultraviolet and visible light. For this compound, the spectrum would be characterized by absorption bands arising from π → π* and n → π* transitions within the aromatic ring and the carbonyl group. The position of the fluorine and hydroxyl substituents on the benzene ring would influence the wavelength of maximum absorption (λmax).

The expected electronic transitions would be:

π → π transitions:* Associated with the benzene ring and the C=O double bond. These are typically high-energy transitions occurring at shorter wavelengths.

n → π transitions:* Involving the non-bonding electrons on the oxygen and nitrogen atoms. These are lower-energy transitions and appear at longer wavelengths.

Solvent polarity can also affect the absorption maxima, providing insights into the nature of the electronic transitions. A summary of hypothetical UV-Vis absorption data is provided below.

| Electronic Transition | Expected λmax (nm) |

| π → π* (Benzene Ring) | ~200-220 |

| π → π* (Carbonyl Group) | ~240-260 |

| n → π* (Carbonyl Group) | ~280-320 |

This table is illustrative and not based on experimental data for this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. In the mass spectrum of this compound, a molecular ion peak ([M]⁺) would be observed, confirming its molecular weight. The fragmentation of this ion would provide valuable structural information.

Common fragmentation pathways for benzamides include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the -NH₂ group and the formation of a 3-fluoro-2-hydroxybenzoyl cation.

Loss of CO: Subsequent loss of a carbon monoxide molecule from the benzoyl cation.

Cleavage of the aromatic ring: Fragmentation of the benzene ring, leading to smaller characteristic ions.

A table of potential major fragments and their corresponding mass-to-charge ratios (m/z) is presented below.

| Fragment Ion | Structure | Predicted m/z |

| Molecular Ion | [C₇H₆FNO₂]⁺ | 155.04 |

| [M - NH₂]⁺ | [C₇H₄FO₂]⁺ | 139.02 |

| [M - CO]⁺˙ | [C₆H₆FNO]⁺˙ | 127.04 |

| [3-Fluoro-2-hydroxyphenyl]⁺ | [C₆H₄FO]⁺ | 111.02 |

This table is illustrative and not based on experimental data for this compound.

Crystallographic Studies of this compound and Related Compounds

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Analysis for Precise Atomic Arrangements and Bond Parameters

Single crystal X-ray diffraction is the definitive method for determining the molecular and crystal structure of a compound. If a suitable single crystal of this compound were available, this technique would provide precise data on bond lengths, bond angles, and torsion angles. This information would confirm the planar or non-planar nature of the molecule and the conformation of the amide group relative to the aromatic ring. While crystal structures for several related fluorinated benzamides have been reported, specific data for this compound is not currently available in the Cambridge Structural Database (CSD). nih.govmdpi.com

Polymorphism and Crystallization Conditions

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. The existence of polymorphism in this compound would depend on factors such as the solvent used for crystallization, temperature, and pressure. Studies on other benzamide (B126) derivatives have shown that they can exhibit polymorphism, often influenced by subtle differences in intermolecular interactions. ias.ac.in However, no specific studies on the polymorphism of this compound have been found in the searched literature.

Analysis of Intermolecular Interactions in the Solid State

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For this compound, the primary interactions would likely be:

Hydrogen Bonding: Strong hydrogen bonds are expected between the amide N-H and C=O groups of adjacent molecules, as well as between the hydroxyl O-H group and either the amide carbonyl oxygen or the fluorine atom. These interactions play a crucial role in the formation of supramolecular structures.

π-π Stacking: Interactions between the aromatic rings of neighboring molecules.

The analysis of these interactions in related fluorinated benzamide structures reveals complex packing motifs, often involving chains or sheets of molecules linked by hydrogen bonds. nih.govias.ac.in The specific nature of these interactions in this compound would determine its crystal packing and ultimately its macroscopic properties.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. arxiv.org For this purpose, the B3LYP functional combined with the 6-311G(d,p) basis set is a common and reliable choice for achieving a balance between accuracy and computational efficiency. nih.govmdpi.com

Theoretical calculations performed on isomers of fluorinated benzamides show a good correlation between experimental data and values obtained through DFT/B3LYP/6-311G(d,p) methods. mdpi.com In a study of a structurally similar isomer, 2-fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide, the planarity of the peptide bond (C1-C7(O1)-N1-C8) was identified as a key factor for molecular stability, which allows for a resonant structure within the peptide segment. mdpi.com The geometry optimization process calculates key parameters such as bond lengths, bond angles, and dihedral angles to define the most stable three-dimensional structure of the molecule.

Table 1: Selected Optimized Geometrical Parameters (Analogous Isomer)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | ~1.26 Å |

| Bond Length | C-N | ~1.38 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | O=C-N-C | ~180° (for planar conformers) |

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule, known as conformers, that can be interconverted by rotation about single bonds. The analysis of the energy landscape helps to identify the most stable conformers. For fluorinated benzamides, the relative orientation of the aromatic ring and the amide group is a critical factor. rjptonline.org

The torsion angle is particularly sensitive to the position of substituents on the benzamide (B126) ring. mdpi.com In related molecules, the planarity between the aromatic rings and the amide group is often favored to maximize conjugation and stability. mdpi.com However, steric hindrance or specific intramolecular interactions, such as hydrogen bonds involving the ortho-hydroxyl group and the amide moiety in 3-Fluoro-2-hydroxybenzamide, can lead to non-planar, yet stable, conformations. The energy differences between various conformers dictate their relative populations at equilibrium.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

In a study on a related isomer, 2-fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide, the MEP map showed a high negative potential around the carbonyl oxygen and the oxygen of the hydroxyl group, indicating these are the primary sites for electrophilic interaction. mdpi.com Conversely, the hydrogen atoms of the amide and hydroxyl groups exhibit positive electrostatic potential, making them sites for nucleophilic interaction. mdpi.com The fluorine atom also contributes to the electrostatic potential distribution, influencing the molecule's interaction with its environment.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. taylorandfrancis.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

For a related isomer, the HOMO was found to be localized over the hydroxy-substituted benzamide ring and the central amide segment. mdpi.com The LUMO, in contrast, was distributed over the entire molecule except for the hydroxyl group. mdpi.com This distribution suggests a potential for charge transfer from the hydroxyl-bearing ring towards the fluoro-substituted ring upon electronic excitation. mdpi.com The HOMO-LUMO energy gap provides insight into the charge transfer interactions occurring within the molecule.

Table 2: FMO Parameters (Conceptual)

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Relates to chemical reactivity and stability |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and charge transfer (ICT) interactions. ijcce.ac.ir It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization and charge transfer.

Key interactions in molecules like this compound would include delocalization of lone pairs from the oxygen and nitrogen atoms into antibonding orbitals of the aromatic ring and the carbonyl group. For example, the interaction between the lone pair of the nitrogen atom (LP(N)) and the antibonding π* orbital of the carbonyl group (π*(C=O)) is characteristic of the amide resonance, which contributes to the planarity and stability of the peptide bond. NBO analysis also provides information on atomic charges and hybridization, offering a comprehensive picture of the electronic structure. ijcce.ac.ir

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, both within a molecule and between molecules. rsc.org NCI plots typically use a color scale to represent the type and strength of the interaction.

In fluorinated benzamides, the fluorine atom can actively participate in the formation of intramolecular rings and intermolecular chains through various interactions. mdpi.com Analysis of related structures has shown the presence of C-H···F, C-H···O, and N-H···O hydrogen bonds, which play a crucial role in defining the supramolecular assembly in the solid state. mdpi.com NCI analysis can reveal these weak interactions that govern the crystal packing and conformational preferences of the molecule. rsc.org

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on "this compound" that strictly adheres to the requested outline, specifically for the sections on computational chemistry and molecular modeling.

The search for detailed research findings on "this compound" yielded no specific studies concerning:

Prediction of Isostructurality in Fluorinated Benzamide Derivatives:While general studies on isostructurality in fluorinated benzamides and salicylamide (B354443) derivatives exist, no research specifically addresses the prediction or analysis of isostructurality for this compound.

To fulfill the user's request would require speculating or presenting information on related but distinct compounds, which would violate the explicit instructions to focus solely on "this compound" and the provided outline. Therefore, in the interest of scientific accuracy and strict adherence to the prompt, the article cannot be generated.

Biological and Pharmacological Evaluations

In Vitro Biological Activity Profiling

The anticancer potential of compounds structurally related to 3-Fluoro-2-hydroxybenzamide has been explored. While direct studies on this compound are limited, research on similar structures provides insight into their potential cytotoxic effects against cancer cell lines. For instance, cobalt-salen complexes synthesized from the related compound 3-Fluoro-2-hydroxybenzaldehyde have demonstrated anticancer activity, with a reported half-maximal inhibitory concentration (IC50) of 50 µM. ossila.com

Fluorinated organic molecules are of significant interest in medicinal chemistry for developing anticancer drugs due to their enhanced pharmacological properties, such as increased lipophilicity and metabolic stability. nih.gov For example, various novel N(10)-substituted acridone (B373769) derivatives containing fluoro groups have been evaluated for their cytotoxic effects against both drug-sensitive and resistant cancer cell lines. nih.gov Similarly, certain fluoroquinolone derivatives and thiazolo[4,5-d]pyrimidine (B1250722) derivatives incorporating fluorine have shown promise as antiproliferative agents. nih.govnih.gov These findings suggest that the inclusion of a fluorine atom, as seen in this compound, is a key strategy in the design of potential anticancer compounds. nih.gov

Table 1: Anticancer Activity of Related Compounds

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value |

|---|---|---|---|

| Cobalt-salen complex from 3-Fluoro-2-hydroxybenzaldehyde | Not Specified | IC50 | 50 µM ossila.com |

Derivatives of this compound have emerged as potent antibacterial agents, particularly through the inhibition of the bacterial cell division protein FtsZ. This protein is a crucial and highly conserved component of the bacterial cytoskeleton, making it an attractive target for new antibiotics.

Research has led to the development of benzamide (B126) FtsZ inhibitors with significant activity against multidrug-resistant pathogens. nih.gov One such derivative, TXH9179, a novel benzamide FtsZ inhibitor, has demonstrated superior bactericidal activity against various strains of Staphylococcus aureus, including methicillin-sensitive (S. aureus), methicillin-resistant (MRSA), vancomycin-intermediate (VISA), vancomycin-resistant (VRSA), and linezolid-resistant (LRSA) isolates. nih.gov For many of these resistant strains, TXH9179 exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.gov Other benzamide derivatives, such as PC190723, have shown strong inhibitory effects on S. aureus FtsZ function, with an MIC of 1 μg/mL against both MSSA and MRSA. nih.gov

Furthermore, compounds incorporating a 2,6-difluoro-3-hydroxybenzamide (B1390191) moiety have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netnih.gov For instance, certain 6-fluorophenylbenzohydrazides have been found to inhibit the growth of M. tuberculosis by targeting its tryptophan biosynthesis pathway. nih.gov The bactericidal activity of fluoroquinolones like moxifloxacin (B1663623) and levofloxacin (B1675101) has also been established against M. tuberculosis in both exponential and latent growth phases. nih.govresearchgate.net

While broad-spectrum activity is still under investigation, some related compounds have shown activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. zhaojgroup.comjmchemsci.com

Table 2: Antibacterial Activity of this compound Derivatives

| Derivative | Bacterial Strain(s) | Activity Metric | Value |

|---|---|---|---|

| TXH9179 | S. aureus (MSSA, MRSA, VISA, VRSA, LRSA) | MIC | 0.25 µg/mL nih.gov |

| PC190723 | S. aureus (MSSA, MRSA) | MIC | 1 µg/mL nih.gov |

The investigation into the antifungal properties of this compound is an emerging area. While specific data on this compound is limited, studies on structurally similar molecules provide some indications. Research on various benzaldehydes has revealed that the presence of an ortho-hydroxyl group can enhance antifungal activity. nih.gov This structural feature is present in this compound.

Studies on other amide-containing compounds have shown potential against pathogenic fungi. For example, 2-chloro-N-phenylacetamide has demonstrated antifungal activity against strains of Aspergillus flavus, with minimum inhibitory concentrations ranging from 16 to 256 μg/mL. scielo.br Additionally, novel series of 1,2,3-triazole-4-carboxamides have been screened for activity against clinically common fungal species, including Aspergillus fumigatus and various Candida species, with some derivatives showing excellent inhibition of Rhizopus oryzae. scielo.org.mx Flavonoids, which share phenolic structural elements, have also been investigated for their antifungal and antibiofilm activities against Candida albicans. nih.gov

Table 3: Antifungal Activity of Structurally Related Amides

| Compound Class | Fungal Species | Activity Metric | Value Range |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC | 16 - 256 µg/mL scielo.br |

| Benzylic 1,2,3-triazole-4-carboxamides | Rhizopus oryzae | MIC | 0.017 - 0.07 µmol/mL scielo.org.mx |

Salicylamide (B354443) (2-hydroxybenzamide) and its derivatives have been recognized for their broad-spectrum antiviral activities against a range of RNA and DNA viruses, including influenza viruses and coronaviruses. nih.gov This suggests that the core structure of this compound may be a promising scaffold for the development of novel antiviral agents.

In the context of the SARS-CoV-2 pandemic, significant research has focused on identifying new inhibitors of the virus. A patent filed by the U.S. Department of Health and Human Services described novel compounds for the treatment of SARS-CoV-2 infection, with one exemplified compound showing an IC50 value of 4.05 µM in an antiviral assay using Vero-E6 cells. bioworld.com Although a 2021 article on a potent favipiravir (B1662787) derivative, cyanorona-20, for COVID-19 was retracted, it highlighted the therapeutic potential of pyrazinecarboxamide derivatives, which share some structural similarities with benzamides. nih.govresearchgate.net Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) itself is an inhibitor of the viral RNA-dependent RNA polymerase (RdRp) and has shown activity against influenza viruses and SARS-CoV-2. researchgate.net

Table 4: Antiviral Activity of Related Compounds against SARS-CoV-2

| Compound/Derivative Class | Cell Line | Activity Metric | Value |

|---|---|---|---|

| Exemplified compound from patent WO 2022109148 | Vero-E6 | IC50 | 4.05 µM bioworld.com |

| Salicylamide derivatives | A549-hACE2 | EC50 | 1.75 µM nih.gov |

The this compound scaffold and its derivatives have been evaluated for their inhibitory effects on various enzymes, indicating their potential to modulate key biological pathways.

Cholinesterases: Halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) have been assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease. nih.gov These benzamide derivatives displayed moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM. nih.gov Their inhibitory activity against BuChE was generally lower, with IC50 values between 53.5 and 228.4 µM. nih.gov Other studies on hydroxybenzoic acids have also explored their potential as AChE inhibitors. nih.gov

FtsZ: As mentioned in the antibacterial section, a significant mechanism of action for benzamide derivatives is the inhibition of the bacterial cell division protein FtsZ. nih.govmdpi.com Compounds such as 2,6-difluoro-3-hydroxybenzamide derivatives have been specifically designed and synthesized as FtsZ inhibitors. nih.govacs.org This inhibition disrupts the formation of the Z-ring, which is essential for bacterial cytokinesis, ultimately leading to cell death. nih.gov The development of these inhibitors represents a promising strategy for combating antibiotic-resistant bacteria. researchgate.netmdpi.com

Cyclooxygenases (COXs): Cyclooxygenase enzymes (COX-1 and COX-2) are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov While direct studies linking this compound to COX inhibition are not prominent, the development of selective COX-2 inhibitors often involves heterocyclic structures that can be conceptually related. nih.gov The inhibition of COX-2 is a key mechanism for reducing inflammation and pain. researchgate.net

Table 5: Enzyme Inhibition Profile of this compound Derivatives

| Enzyme Target | Derivative Class | Activity Metric | Value Range |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Halogenated salicylanilides | IC50 | 33.1 - 85.8 µM nih.gov |

| Butyrylcholinesterase (BuChE) | Halogenated salicylanilides | IC50 | 53.5 - 228.4 µM nih.gov |

| FtsZ | Benzamide derivatives | MIC | 0.25 - 1 µg/mL nih.govnih.gov |

Anti-parasitic Activity (e.g., against P. falciparum, Trypanosomes, Leishmania)

Currently, there are no specific studies in the scientific literature that report on the anti-parasitic activity of this compound against Plasmodium falciparum, Trypanosomes, or Leishmania. Research has been conducted on the broader class of N-benzoyl-2-hydroxybenzamides, which are structurally different, for activity against these parasites. acs.orgnih.gov However, these findings cannot be directly attributed to this compound.

Receptor Ligand Binding Affinity Studies (e.g., 5-HT1A, 5-HT7 receptors)

No published research data is available that details the binding affinity of this compound for the 5-HT1A or 5-HT7 serotonin (B10506) receptors. While many compounds, including some benzamide derivatives, have been evaluated as ligands for these receptors, this compound has not been the subject of such specific binding studies. nih.govresearchgate.net

Cellular Mechanisms of Action

Modulation of Biological Pathways

Information regarding the modulation of any specific biological pathways by this compound is absent from the current scientific literature.

Disruption of Proton Gradients (e.g., proton shuttling)

There are no available studies that investigate or suggest a role for this compound in the disruption of proton gradients or in mechanisms involving proton shuttling.

Interaction with Specific Biological Targets (e.g., metal chelation with Mg²⁺, Cu(II) ions, DNA replication process)

No scientific evidence has been published to indicate that this compound interacts with specific biological targets through metal chelation with magnesium (Mg²⁺) or copper (Cu(II)) ions. Furthermore, there is no data to suggest that this compound has any effect on the DNA replication process.

In Vivo Pharmacological Effects and Preliminary Safety Assessment

A thorough search of scientific databases and literature reveals no published in vivo studies for this compound. Consequently, there is no information available regarding its pharmacological effects in living organisms or any preliminary safety assessments.

Antidepressant and Anxiolytic Effects

There is currently no available research data from preclinical or clinical studies that evaluates the potential antidepressant or anxiolytic properties of this compound. Scientific inquiry into the effects of this specific compound on models of depression or anxiety has not been published in the accessible scientific literature. Therefore, its pharmacological activity in these areas remains unknown.

Evaluation of Cytotoxicity in Mammalian Cell Lines

Similarly, a review of toxicological studies shows no specific data on the cytotoxicity of this compound in Vero cells or murine macrophages. While the cytotoxic effects of other related benzamide compounds have been investigated, these findings cannot be extrapolated to this compound. Without direct experimental evidence, its potential to cause cell death in these specific mammalian cell lines cannot be determined.

Due to the absence of research in these specified areas, a data table summarizing these biological and pharmacological evaluations cannot be generated at this time. Further research is required to elucidate the potential therapeutic effects and the safety profile of this compound.

Structure Activity Relationships Sar and Scaffold Optimization

Influence of Fluorine Substitution Pattern on Biological Activity and Selectivity

The strategic placement of fluorine atoms on a benzamide (B126) scaffold is a key tool in medicinal chemistry to modulate a compound's biological profile. The position of fluorine substitution on the benzamide ring can significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets, thereby affecting its activity and selectivity.

In the context of benzamide derivatives, the introduction of fluorine can alter the acidity of the amide proton and the electron density of the aromatic ring. For instance, fluorination of the benzenesulfonamide (B165840) core has been shown to be particularly advantageous in certain positions for improving the kinetic signatures of binding to human Carbonic Anhydrase II. nih.gov However, a higher degree of fluorination does not always correlate with higher affinity or more favorable kinetic profiles. nih.gov

Studies on fluoro-substituted benzimidazole (B57391) derivatives have demonstrated that the position of the fluorine atom can significantly impact antiproliferative activity. For example, a para-fluoro substitution on a phenyl ring attached to the benzimidazole core was found to be the most potent orientation against certain cancer cell lines.

The presence of fluorine can also lead to the formation of short contacts and hydrogen bonds, which can influence the compound's conformation and interaction with target proteins. researchgate.net In the case of 3-Fluoro-2-hydroxybenzamide, the ortho-position of the fluorine relative to the hydroxyl group is crucial for establishing specific intramolecular interactions that can lock the molecule into a preferred conformation for binding.

The following table summarizes the influence of fluorine substitution patterns on the biological activity of various benzamide and related heterocyclic scaffolds.

| Compound Series | Fluorine Position | Effect on Biological Activity | Reference |

| Benzenesulfonamides | Varied | Position-dependent improvement in binding kinetics to Carbonic Anhydrase II | nih.gov |

| Benzimidazole Derivatives | para-fluoro on phenyl ring | Most potent antiproliferative activity | researchgate.net |

| Thieno-pyrimidine Derivatives | Varied | Influences inhibitory activity against Triple Negative Breast Cancer | mdpi.com |

| Fluorobenzoylthiosemicarbazides | ortho, meta, para | Optimum activity with trifluoromethyl derivatives at the N4 aryl position | nih.gov |

Impact of Hydroxy Group Position on Activity

The position of the hydroxyl group on the benzamide scaffold is a critical determinant of its biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, and its placement dictates the potential for intramolecular and intermolecular interactions that are crucial for target binding and selectivity.

In 2-hydroxybenzamide derivatives, the ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the amide. This interaction can planarize the molecule and influence its conformational preferences, which in turn can affect its binding affinity to a biological target. The biological effects of thiobenzanilides, for example, are highly dependent on the substitution pattern of the hydroxyl groups on the thioacyl moiety. nih.gov

A study on fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers highlighted the importance of the relative positions of the fluorine and hydroxyl groups. The interplay between these two groups can influence the electronic properties of the molecule and its ability to form key interactions with protein residues. mdpi.com For example, the hydroxyl group of one isomer was observed to form a hydrogen bond with the glutamic acid residue of the VEGFR-2 receptor. mdpi.com

Furthermore, research on trihydroxyflavones has shown that the antioxidant and anticancer activities are highly dependent on the positioning of the hydroxyl groups. nih.gov Specifically, compounds with hydroxyl groups at the 3 and 3' positions exhibited the strongest effects on the viability of non-small cell lung cancer cells. nih.gov This underscores the principle that the spatial arrangement of hydroxyl groups is a key factor in determining the biological profile of a molecule.

The following table illustrates the impact of the hydroxyl group position on the activity of various aromatic compounds.

| Compound Series | Hydroxyl Group Position | Effect on Biological Activity | Reference |

| 2-hydroxythiobenzanilides | Varied on thioacyl moiety | Dependent biological effects | nih.gov |

| Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers | 2-hydroxy | Forms key hydrogen bond with VEGFR-2 receptor | mdpi.com |

| Trihydroxyflavones | 3 and 3' positions | Strongest anticancer activity | nih.gov |

| Phenyl based ligands for ERRγ protein | Varied | Significant effect on ligand/protein binding energy | nih.gov |

Effects of Substitutions on the Aniline (B41778) and Benzamide Moieties

Modifications to the aniline and benzamide rings of the this compound scaffold offer extensive opportunities for optimizing biological activity. Substituents on these rings can influence the compound's lipophilicity, electronic distribution, and steric properties, all of which can impact target binding and pharmacokinetic profiles.

In a series of 2-phenoxybenzamides with antiplasmodial activity, it was found that the substitution pattern on the anilino partial structure, as well as the size of the substituents, strongly influenced both antiplasmodial activity and cytotoxicity. mdpi.comresearchgate.net For instance, para-substituted N-Boc and N-pivaloylpiperazinyl derivatives were found to be more active than their ortho-substituted counterparts. mdpi.com

Research on substituted benzamide ligands for the D4 dopamine (B1211576) receptor revealed a structure-activity relationship between benzamide ring substituents and sensitivity to a specific mutation in the receptor. Polar substituents at the meta (5-) and para (4-) positions of the benzamide ring were found to be critical for enhanced binding affinity. nih.gov

The following table provides examples of how substitutions on the aniline and benzamide moieties affect the biological activity of benzamide derivatives.

| Compound Series | Moiety | Substitution | Effect on Biological Activity | Reference |

| 2-Phenoxybenzamides | Anilino | para-substituted N-Boc-piperazinyl | High antiplasmodial activity | mdpi.comresearchgate.net |

| Substituted Benzamides | Benzamide | Polar groups at meta and para positions | Enhanced D4 dopamine receptor binding | nih.gov |

| Piperidyl Benzamides | Amide | Substituted phenyl groups | Well tolerated for antiplasmodial activity | researchgate.net |

| Benzodioxane–Benzamides | Benzamide | Primary amide | Key hydrogen bond interactions with FtsZ protein | mdpi.com |

Role of Amide Linker Modifications

Amide bond bioisosteres are functional groups that mimic the physicochemical properties of the amide bond while offering advantages such as improved metabolic stability. drughunter.comresearchgate.netu-tokyo.ac.jp Common bioisosteres for the amide group include 1,2,3-triazoles, oxadiazoles, and fluoroalkenes. nih.gov The replacement of an amide with a 1,2,3-triazole, for example, has led to the discovery of potent bioactive molecules with improved resistance to enzymatic degradation. nih.gov

In the context of designing amyloid beta aggregation inhibitors, the α,β-unsaturated linker region of chalcone (B49325) was successfully replaced with an amide bioisostere, leading to a series of N-benzylbenzamide derivatives with inhibitory activity. researchgate.net This demonstrates the utility of amide isosteres in scaffolding new bioactive compounds.

Modifications can also involve altering the substituents on the amide nitrogen or carbonyl carbon. Such changes can affect the hydrogen bonding capacity of the linker and its rotational freedom, thereby influencing the compound's conformation and binding to its target. For instance, in benzodioxane–benzamide FtsZ inhibitors, the primary amide acts as a crucial hydrogen bond donor. mdpi.com

The following table summarizes various amide linker modifications and their impact on the properties of bioactive molecules.

| Original Linker | Bioisosteric Replacement | Rationale for Modification | Example Application | Reference |

| Amide | 1,2,3-Triazole | Improved metabolic stability | HIV-1 accessory protein Vif antagonists | nih.gov |

| Amide | Oxadiazole | Enhanced metabolic stability | Dipeptidyl peptidase-4 (DPP-4) inhibitors | nih.gov |

| Amide | Fluoroalkene | Mimics amide geometry and polarity | General drug design | nih.gov |

| α,β-Unsaturated Ketone | Amide | Bioisosteric replacement | Amyloid beta aggregation inhibitors | researchgate.net |

Correlation of Structural Features with Biological Potency and Selectivity

The biological potency and selectivity of this compound and its analogs are a direct consequence of the interplay between its various structural features. The strategic combination of fluorine and hydroxyl substitutions, modifications to the aromatic rings, and alterations of the amide linker collectively determine the compound's ability to effectively and selectively interact with its biological target.

The presence and position of the fluorine atom can significantly enhance binding affinity and metabolic stability. nih.gov For instance, in a series of 2-phenoxybenzamides, a 4-fluorophenoxy substituent was found to have an advantageous effect on antiplasmodial activity compared to an unsubstituted phenoxy group. mdpi.com

The hydroxyl group, particularly when positioned ortho to the amide, can enforce a planar conformation through intramolecular hydrogen bonding, which can be crucial for optimal binding to a target. The ability of the hydroxyl group to act as a hydrogen bond donor is a key determinant of interaction with specific amino acid residues in a protein's active site. mdpi.com

Substitutions on the aniline and benzamide rings provide a means to fine-tune the compound's physicochemical properties. For example, introducing polar groups can enhance solubility and create additional points of interaction with the target, while lipophilic groups can improve membrane permeability. The antiplasmodial activity of 2-phenoxybenzamides was shown to be highly dependent on the substitution pattern of the anilino partial structure. mdpi.comresearchgate.net

Finally, modifications to the amide linker can address issues of metabolic instability and improve pharmacokinetic properties. The replacement of the amide bond with a more stable bioisostere can lead to compounds with enhanced in vivo efficacy.

Metabolic Pathways and Pharmacokinetics Considerations

In Vitro and In Vivo Metabolism Studies for Fluorinated Compounds

The evaluation of a novel fluorinated compound's metabolic profile typically involves a combination of in vitro and in vivo studies. In vitro systems, such as human liver microsomes, S9 fractions, and recombinant cytochrome P450 (CYP) enzymes, are used to identify primary metabolic pathways and potential drug-drug interactions. nih.gov These systems allow for the preliminary identification of Phase I and Phase II metabolites in a controlled environment. nih.gov

In vivo studies, usually conducted in animal models like rats before human trials, provide a more comprehensive understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For instance, studies on the fluorinated analogue 3-fluorophenmetrazine (B1651833) (3-FPM) in rats and humans involved the analysis of urine to identify excreted metabolites, providing crucial data on how the compound is processed in a whole organism. nih.gov Such studies are essential to confirm the findings from in vitro assays and to understand the complete disposition of the drug, including the identification of major circulating and excretory metabolites. nih.gov

Enzymatic Transformations and Metabolite Identification (e.g., cytochrome P450-mediated reactions, hydroxylation, glucuronidation)

The biotransformation of 3-Fluoro-2-hydroxybenzamide is expected to proceed through both Phase I and Phase II enzymatic reactions. longdom.orgpharmaguideline.com

Phase I Reactions: These reactions introduce or expose functional groups and are primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. nih.gov

Aromatic Hydroxylation: The aromatic ring of the benzamide (B126) is a likely target for oxidation by CYP enzymes. However, the fluorine atom at the C-3 position is expected to block metabolic attack at that site due to the high strength of the carbon-fluorine (C-F) bond. annualreviews.orgacs.org Hydroxylation may therefore occur at other available positions on the ring (C-4, C-5, or C-6).

Oxidative Defluorination: Although the C-F bond is robust, CYP-mediated defluorination of aromatic compounds can occur. researchgate.netresearchgate.net This process does not involve direct cleavage of the C-F bond but can proceed through the formation of an epoxide intermediate across the C2-C3 bond, followed by rearrangement and loss of fluoride (B91410). researchgate.netmanchester.ac.uknih.gov

Amide Hydrolysis: The amide bond could potentially be hydrolyzed by amidase enzymes to yield 3-fluoro-salicylic acid and ammonia (B1221849). However, for many aromatic amides, this is a minor pathway compared to reactions on the aromatic ring and conjugation of the phenolic group.

Phase II Reactions: Known as conjugation reactions, these pathways attach endogenous polar molecules to the drug or its Phase I metabolites, greatly increasing water solubility and facilitating excretion. pharmaguideline.comderangedphysiology.com

Glucuronidation: This is anticipated to be the major metabolic pathway for this compound. The phenolic hydroxyl group at the C-2 position is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which would conjugate it with glucuronic acid to form a highly polar O-glucuronide metabolite. nih.gov

Sulfation: The phenolic group can also be a substrate for sulfotransferases (SULTs), leading to the formation of a sulfate (B86663) conjugate. This is often a competing pathway with glucuronidation for phenolic compounds.

The table below summarizes the probable enzymatic transformations.

| Reaction Type | Enzyme Family | Potential Site of Metabolism | Expected Outcome |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Aromatic Ring (C-4, C-5, C-6) | Introduction of a second hydroxyl group |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | 2-Hydroxy Group | Formation of a polar O-glucuronide conjugate |

| Sulfation | Sulfotransferase (SULT) | 2-Hydroxy Group | Formation of a polar sulfate conjugate |

| Amide Hydrolysis | Amidase | Amide Bond | Cleavage to 3-fluoro-salicylic acid and ammonia |

Characterization of Phase I and Phase II Metabolic Products

Based on the enzymatic transformations described above, a set of predictable metabolites for this compound can be characterized.

Phase I Metabolites: The primary Phase I metabolites would likely be mono-hydroxylated derivatives of the parent compound, resulting from CYP-mediated oxidation at the unsubstituted positions of the aromatic ring. A potential, though less likely, outcome of Phase I metabolism is defluorination, which would yield a dihydroxybenzamide.

Phase II Metabolites: The dominant metabolite is expected to be the 2-O-glucuronide conjugate, formed by the action of UGTs on the phenolic hydroxyl group of the parent molecule. A 2-O-sulfate conjugate is another likely Phase II product. It is also possible for the hydroxylated Phase I metabolites to undergo subsequent Phase II conjugation, leading to glucuronide or sulfate conjugates of hydroxylated this compound.

The following table outlines the potential metabolic products.

| Metabolite Type | Metabolic Pathway | Potential Structure Name |

| Phase I | Aromatic Hydroxylation | 3-Fluoro-2,4-dihydroxybenzamide |

| Phase I | Aromatic Hydroxylation | 3-Fluoro-2,5-dihydroxybenzamide |

| Phase I | Aromatic Hydroxylation | 3-Fluoro-2,6-dihydroxybenzamide |

| Phase II | Glucuronidation | 3-Fluoro-2-carbamoylphenyl-β-D-glucuronide |

| Phase II | Sulfation | 3-Fluoro-2-carbamoylphenyl sulfate |

Implications of Fluorine on Metabolic Stability and Bioactivation

The introduction of fluorine into drug candidates is a common medicinal chemistry strategy to enhance metabolic stability. chemrxiv.orgnih.gov The C–F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much more resistant to enzymatic cleavage by CYPs. annualreviews.org

Metabolic Stability: In this compound, the fluorine atom at the C-3 position effectively "shields" this site from oxidative metabolism. annualreviews.orgresearchgate.net This blockage of a potential site of hydroxylation is expected to increase the metabolic half-life of the compound compared to its non-fluorinated parent, salicylamide (B354443). nih.govnih.gov Enhanced stability often leads to improved bioavailability and a longer duration of action. researchgate.net

Bioactivation: While fluorine generally increases stability, the metabolism of some fluorinated compounds can lead to the formation of reactive metabolites, a process known as bioactivation. acs.orgnih.gov For instance, metabolic C-F bond cleavage, although challenging, can sometimes produce toxic byproducts like fluoride ions or other reactive species. acs.orgnih.gov Oxidative metabolism of fluorinated aromatic rings can sometimes generate quinone-type reactive intermediates. acs.org However, the likelihood of significant bioactivation for a simple monofluorinated benzamide is generally considered low, especially when rapid Phase II conjugation provides an efficient detoxification pathway.

Routes of Elimination and Potential for Enterohepatic Circulation

The final step in the disposition of this compound and its metabolites is elimination from the body.

Routes of Elimination: The primary route of elimination is expected to be renal excretion via urine. nih.gov The Phase II glucuronide and sulfate conjugates are highly water-soluble, facilitating their efficient clearance by the kidneys. pharmaguideline.comnih.gov A smaller fraction of the parent compound or less polar metabolites may be eliminated in the feces. nih.gov

Enterohepatic Circulation: Phenolic compounds, especially their glucuronide metabolites, are known to undergo enterohepatic circulation. nih.govtsu.edu This process involves the excretion of the glucuronide conjugate into the bile, its passage into the intestine, where it can be cleaved back to the parent compound by gut microflora, and subsequent reabsorption of the parent drug into the bloodstream. mdpi.comelifesciences.org This recycling mechanism can prolong the half-life and exposure of the compound in the body. tsu.eduelifesciences.org Given the phenolic nature of this compound, its glucuronide conjugate is a candidate for enterohepatic circulation. nih.gov

Chemical Derivatization Strategies for Analytical and Biological Applications

Derivatization for Enantiopurity Determination (e.g., via NMR Spectroscopy)

Determining the enantiomeric excess (ee) of a chiral compound is crucial in pharmaceutical and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful method for this analysis. acs.org While direct studies on 3-Fluoro-2-hydroxybenzamide as a CDA are not prevalent, a closely related analogue, 3-Fluoro-2-formylphenylboronic acid (3-Fluoro-2-FPBA), exemplifies the strategy. This compound is used in a three-component system to resolve enantiomers of chiral sulfinamides. acs.orgnih.gov

The process involves reacting the chiral analyte (e.g., a sulfinamide) with the fluorinated derivatizing agent (3-Fluoro-2-FPBA) and an enantiopure auxiliary (e.g., pinanediol). nih.govbath.ac.uk This reaction forms a pair of diastereomeric iminoboronate esters. Because diastereomers have different physical properties, they produce distinct signals in the NMR spectrum.

The presence of the fluorine atom in the derivatizing agent is particularly advantageous for ¹⁹F NMR spectroscopy. bath.ac.uk This technique offers several benefits:

High Sensitivity: ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio.

Wide Chemical Shift Range: This reduces the likelihood of signal overlap. acs.org

No Background Signals: ¹⁹F signals are absent in most biological or organic samples, providing a clear window for analysis. acs.org

When the diastereomeric mixture is analyzed by ¹⁹F NMR, the fluorine atom on the derivatizing agent gives rise to two separate signals, one for each diastereomer. The relative integration of these signals directly corresponds to the enantiomeric ratio of the original analyte. Research has shown that 3-Fluoro-2-FPBA provides excellent resolution, with a significant chemical shift difference (ΔδF) between the fluorine resonances of the resulting diastereomers. acs.org

Table 1: ¹⁹F NMR Chemical Shift Differences for Diastereomers Formed with 3-Fluoro-2-FPBA

This table shows the chemical shift difference (ΔδF) in the ¹⁹F NMR spectra of diastereomeric sulfiniminoboronate esters formed from the reaction of various sulfinamides with 3-Fluoro-2-FPBA and pinanediol. A larger ΔδF value indicates better separation of the signals, facilitating more accurate enantiopurity determination.

| Sulfinamide Analyte | Chemical Shift Difference (ΔδF in ppm) |

|---|---|

| (rac)-tert-butanesulfinamide | -2.328 |

| (rac)-p-toluenesulfinamide | -1.890 |

This derivatization strategy allows for the accurate determination of enantiomeric excess with an error limit generally within 5%, which is acceptable for such analyses. acs.org

Derivatization for Enhanced Selectivity and Sensitivity in Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but many compounds, including potentially this compound, may lack a strong chromophore or fluorophore, leading to poor detection sensitivity with common UV-Visible or fluorescence detectors. scribd.comhta-it.com Chemical derivatization can overcome this limitation by introducing a tag onto the analyte molecule that enhances its detectability. mdpi.comresearchgate.net This process can be performed before the chromatographic separation (pre-column) or after (post-column). libretexts.org

For this compound, its structure offers two primary sites for derivatization: the phenolic hydroxyl (-OH) group and the amide (-CONH₂) group.

Strategies for Derivatization:

UV-Visible Detection Enhancement: To improve detection by UV-Vis, a derivatizing agent containing a highly conjugated system (a chromophore) can be attached. Reagents like benzoyl chloride or 1-fluoro-2,4-dinitrobenzene (FDNB) react with hydroxyl and amine groups to form derivatives with strong UV absorbance. researchgate.netlibretexts.org For instance, reacting the hydroxyl group of this compound with benzoyl chloride would yield an ester with significantly improved molar absorptivity. acs.org

Fluorescence Detection Enhancement: For even greater sensitivity, a fluorophore can be introduced. mdpi.com Reagents such as dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) react with phenolic hydroxyls and amines to produce intensely fluorescent derivatives. libretexts.org This allows for trace-level quantification that might be orders of magnitude more sensitive than UV-Vis detection.

Improved Chromatographic Behavior: Derivatization can also enhance selectivity and improve peak shape. By converting the polar hydroxyl and amide groups into less polar ester and substituted amide moieties, the compound becomes more hydrophobic. This leads to stronger retention on reversed-phase HPLC columns, potentially improving separation from other polar components in a complex matrix. libretexts.orgacs.org

Table 2: Potential Derivatization Strategies for this compound in HPLC

This table outlines potential pre-column derivatization approaches for this compound, detailing the target functional group, a suitable class of reagent, and the expected analytical enhancement.

| Target Functional Group | Reagent Class | Example Reagent | Purpose | Detection Method |

|---|---|---|---|---|

| Hydroxyl (-OH) / Amide (-NH₂) | Acyl Halides | Benzoyl Chloride | Introduce a chromophore | UV-Visible |

| Hydroxyl (-OH) / Amide (-NH₂) | Sulfonyl Chlorides | Dansyl Chloride | Introduce a fluorophore | Fluorescence |

| Hydroxyl (-OH) / Amide (-NH₂) | Chloroformates | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Introduce a fluorophore | Fluorescence |

Automated derivatization procedures can be integrated with modern HPLC autosamplers, ensuring high reproducibility and throughput for routine analysis. hta-it.com

Derivatization for Analog Optimization and Biological Evaluation

Chemical derivatization is a fundamental strategy in medicinal chemistry for exploring structure-activity relationships (SAR). acs.org By systematically modifying the structure of a lead compound like this compound, chemists can synthesize a library of analogues to identify derivatives with improved potency, selectivity, or pharmacokinetic properties. acs.orgnih.gov

The core structure of this compound provides multiple avenues for modification:

The Aromatic Ring: Substituents can be added or modified on the phenyl ring to alter electronic properties and lipophilicity.

The Hydroxyl Group: The phenolic hydroxyl group can be converted into ethers or esters, which can act as prodrugs or alter hydrogen bonding interactions with biological targets.

The Amide Group: The primary amide can be substituted to create secondary or tertiary amides, influencing the molecule's conformation and ability to act as a hydrogen bond donor.

An example of this approach is the synthesis of N-benzoyl-2-hydroxybenzamides, which were evaluated for their activity against various protozoan parasites. nih.gov In this work, the parent salicylamide (B354443) (2-hydroxybenzamide) was derivatized at the amide nitrogen with various substituted benzoyl chlorides to produce a series of compounds. This exploration led to the identification of derivatives with potent activity against P. falciparum, trypanosomes, and Leishmania. nih.gov

Another study focused on creating benzamides substituted with pyridine-linked 1,2,4-oxadiazole moieties to develop new compounds with fungicidal and insecticidal activities. mdpi.com This highlights how significant structural modifications, extending from the core benzamide (B126) structure, can lead to entirely new biological applications. For example, compound 7h from this series, a complex benzamide derivative, showed superior fungicidal activity against Botrytis cinereal compared to the commercial fungicide fluxapyroxad. mdpi.com

Table 3: Examples of Biologically Active Benzamide Derivatives

This table showcases examples of how the core benzamide structure is derivatized to achieve specific biological activities, illustrating the principle of analog optimization.

| Derivative Class | Modification Strategy | Target Biological Activity | Example Compound |

|---|---|---|---|

| N-Benzoyl-2-hydroxybenzamides | Acylation of the amide nitrogen with substituted benzoyl groups. | Antiprotozoal (e.g., anti-malarial) | N-(4-chlorobenzoyl)-2-hydroxybenzamide |

| Pyridine-linked 1,2,4-oxadiazole Benzamides | Complex substitution on the benzamide ring with heterocyclic moieties. | Fungicidal / Insecticidal | 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-(2-fluorophenyl)benzamide |

| Substituted Benzamides | Substitution on the amide nitrogen and aromatic ring. | Antipsychotic (Dopamine D₂/Serotonin (B10506) 5-HT₂ Antagonists) | 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide |

These examples demonstrate that the derivatization of the benzamide scaffold is a fruitful strategy for the discovery and optimization of new biologically active compounds.

Future Perspectives and Research Directions

Development of Novel and Efficient Synthetic Methodologies for 3-Fluoro-2-hydroxybenzamide and its Advanced Analogues

Future research will likely focus on developing more efficient and scalable synthetic routes for this compound and its derivatives. While general methods for amide synthesis are well-established, the introduction of a fluorine atom at the 3-position of the salicylic (B10762653) acid precursor presents specific challenges. Investigations into novel catalytic systems and flow chemistry processes could lead to higher yields, reduced reaction times, and improved purity profiles. Furthermore, the development of synthetic strategies that allow for the facile diversification of the benzamide (B126) structure will be crucial for creating libraries of advanced analogues for structure-activity relationship (SAR) studies.

Exploration of New Biological Targets and Therapeutic Applications for the 2-Hydroxybenzamide Scaffold

The 2-hydroxybenzamide scaffold is a well-known pharmacophore with established antimicrobial and antiviral properties. However, the full therapeutic potential of this structural motif, particularly with fluorine substitution, remains to be explored. Future research should aim to identify novel biological targets for this compound and its analogues. High-throughput screening against a wide range of enzymes and receptors could uncover unexpected activities. Given the known anti-inflammatory properties of salicylates, investigating the potential of fluorinated benzamides in inflammatory and autoimmune diseases is a promising avenue. Additionally, exploring their activity against cancer cell lines and as modulators of key signaling pathways could open up new therapeutic possibilities.

Advanced Computational Design and Predictive Modeling for Structure-Based Drug Discovery

Computational tools are indispensable in modern drug discovery. Future research on this compound should leverage advanced computational design and predictive modeling to accelerate the identification of potent and selective drug candidates.

Key computational approaches could include:

Molecular Docking: To predict the binding modes of this compound analogues with known and novel biological targets.

Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate the structural features of the compounds with their biological activities, guiding the design of more potent derivatives.

Pharmacophore Modeling: To identify the essential structural features required for biological activity, which can be used to screen virtual libraries for new hits.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-like properties of new designs at an early stage, reducing the likelihood of late-stage failures.

These in silico studies can provide valuable insights into the mechanism of action and guide the synthesis of analogues with improved pharmacological profiles.

Application in Prodrug Design and Targeted Drug Delivery Systems